6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a series of reactions involving bromination, methoxylation, and cyclization. The final step involves the coupling of the chromene core with the pyrrolidine and methoxyphenyl groups under specific reaction conditions, often using catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with similar chromene core structures, such as flavonoids and coumarins.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activities.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, which are often studied for their pharmacological properties.
Uniqueness
6-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H23BrN2O4 |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
6-bromo-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23BrN2O4/c1-29-17-7-4-15(5-8-17)19(26-10-2-3-11-26)14-25-23(28)22-13-20(27)18-12-16(24)6-9-21(18)30-22/h4-9,12-13,19H,2-3,10-11,14H2,1H3,(H,25,28) |
InChI Key |
YAVPEPHATFUMBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N4CCCC4 |
Origin of Product |
United States |
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